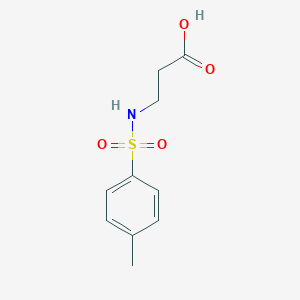

3-(Toluene-4-sulfonylamino)-propionic acid

Description

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry. wikipedia.org Since the discovery of the antibacterial properties of sulfonamide drugs, this moiety has been incorporated into a wide array of therapeutic agents. wikipedia.orgimgroupofresearchers.com Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic effects. imgroupofresearchers.comnih.gov The sulfonamide group in 3-(Toluene-4-sulfonylamino)-propionic acid is a primary structural feature that suggests its potential for biological interactions. The presence of the sulfonyl group can influence the molecule's acidity and its ability to bind to proteins.

Significance of Propanoic Acid Derivatives in Bioactive Compounds

Propanoic acid and its derivatives are prevalent in numerous biologically active compounds. orientjchem.org The carboxylic acid group is a key feature that can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. Propanoic acid derivatives are found in various drug classes, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. orientjchem.org The propanoic acid moiety in this compound provides a critical functional group that can influence its pharmacokinetic and pharmacodynamic properties. Research has shown that derivatives of 3-aminopropanoic acid can exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Currently, research on this compound and its close derivatives appears to be in the exploratory phase. The available information primarily consists of its listing in chemical supplier catalogs and its inclusion in large chemical databases. While there is extensive research on the broader classes of sulfonamides and propanoic acid derivatives, specific studies detailing the synthesis, characterization, and biological evaluation of this compound are not widely published. This indicates a significant knowledge gap regarding its specific biological activities and potential therapeutic applications. Further investigation is needed to fully understand the compound's properties and to explore its potential as a lead compound in drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4309-66-4 | C₁₀H₁₃NO₄S | 243.28 |

| This compound methyl ester | 62456-75-1 | C₁₁H₁₅NO₄S | 257.31 sigmaaldrich.com |

| 3-(Toluene-4-sulfonyl)-propionic acid | 10154-76-4 | C₁₀H₁₂O₄S | 228.26 scbt.com |

| 3-(4-chloro-phenyl)-2-(toluene-4-sulfonylamino)-propionic acid | 317804-63-0 | C₁₆H₁₆ClNO₄S | 353.827 sigmaaldrich.com |

| 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid | 295344-96-6 | C₁₇H₁₉NO₅S | 349.4 |

| 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid | 301320-51-4 | C₁₈H₂₁NO₄S | 347.4 nih.gov |

| 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid | 101585-37-9 | C₁₇H₁₉NO₄S | 333.4 |

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-2-4-9(5-3-8)16(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDKUGSOVUQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295805 | |

| Record name | 3-(Toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-33-8 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 105599 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42908-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Toluene-4-sulfonylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Toluene 4 Sulfonylamino Propionic Acid

Classical Synthetic Routes to 3-(Toluene-4-sulfonylamino)-propionic acid

The traditional approaches to synthesizing this compound are characterized by their reliance on fundamental organic reactions. These methods are typically robust and have been foundational in the laboratory-scale production of this compound.

Precursor-Based Synthesis Approaches (e.g., utilizing p-toluenesulfonamide (B41071) or related derivatives)

A highly common and direct method for the synthesis of this compound involves the N-tosylation of β-alanine. This approach utilizes p-toluenesulfonyl chloride as the tosyl group donor. The reaction is typically carried out in an aqueous alkaline solution, such as sodium hydroxide (B78521). prepchem.com The β-alanine is first dissolved in the base, which deprotonates the amino group, rendering it nucleophilic. Subsequently, p-toluenesulfonyl chloride, often dissolved in an organic solvent like toluene (B28343), is added slowly to the cooled reaction mixture. prepchem.com The reaction proceeds via a nucleophilic attack of the amino group of β-alanine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. After the reaction is complete, the mixture is acidified to precipitate the product, which can then be purified by filtration and washing.

A detailed, analogous procedure for the N-tosylation of L-alanine involves dissolving the amino acid in 1N sodium hydroxide solution, cooling the mixture, and then slowly adding a solution of p-toluenesulfonyl chloride in toluene. prepchem.com The mixture is stirred for an extended period, after which the layers are separated and the aqueous layer is acidified to yield the N-tosylated amino acid. prepchem.com This general procedure is readily adaptable for the synthesis of this compound from β-alanine.

Another precursor-based approach could theoretically involve the reaction of p-toluenesulfonamide with a suitable 3-carbon electrophile, such as β-propiolactone or a 3-halopropionic acid derivative. The sulfonamide nitrogen, after deprotonation with a base, would act as a nucleophile to open the lactone ring or displace the halide.

Multi-step Organic Synthesis Pathways

Multi-step syntheses allow for the construction of this compound from more fundamental starting materials. These pathways offer flexibility but often involve more reaction steps and purification procedures.

A plausible multi-step synthesis can commence with the synthesis of the precursor, β-alanine, from readily available starting materials. For instance, β-alanine can be synthesized from acrylonitrile (B1666552) through either direct amination under high temperature and pressure or via a two-step process involving ammoniation to form β-aminopropionitrile, followed by hydrolysis. nih.govresearchgate.net The hydrolysis of β-aminopropionitrile can be catalyzed by either acid or base. nih.gov Once β-alanine is synthesized, it can be subjected to N-tosylation with p-toluenesulfonyl chloride as described in the precursor-based approach.

Alternatively, a multi-step pathway could begin with the functionalization of a simple 3-carbon chain. For example, propionic acid can be halogenated at the β-position, followed by nucleophilic substitution with p-toluenesulfonamide. However, controlling the regioselectivity of the halogenation can be challenging.

Modern Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These modern techniques are increasingly being applied to the synthesis of sulfonamides, including this compound.

Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity

The development of catalytic methods for the formation of sulfonamide bonds is an area of active research. Transition-metal catalyzed reactions, for instance, offer potential for milder reaction conditions and improved yields. acs.org While specific examples for the direct catalytic synthesis of this compound are not extensively documented, general methods for the catalytic amination of alkenes could be adapted. For example, a palladium-catalyzed oxidative amination of an appropriate alkene with a sulfonamide could be a potential route. acs.org

Furthermore, the use of metal complexes as catalysts in oxidation reactions is a well-established field. researchgate.net While not directly applied to this specific synthesis, the principles of using metal catalysts to activate substrates could inspire new synthetic routes. For instance, a metal catalyst could potentially facilitate the reaction between p-toluenesulfonamide and a 3-carbon substrate.

Applications of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One significant area of development is the use of alternative, greener solvents. Ionic liquids, for example, have been explored as a medium for the synthesis of sulfonamides. acs.orgnih.govresearchgate.netacs.org Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. nih.gov An ionic liquid-supported synthesis could involve attaching one of the reactants to the ionic liquid, facilitating a homogeneous reaction and simplifying product separation and catalyst recycling. nih.govresearchgate.net

Enzyme-catalyzed synthesis represents another key aspect of green chemistry. Enzymes such as aminoacylases and lipases have been investigated for the synthesis of N-acyl amino acids. d-nb.infonih.gov While a specific enzyme for the tosylation of β-alanine has not been identified, the potential for biocatalytic methods to offer high selectivity and mild reaction conditions makes this an area ripe for exploration. researchgate.net The enzymatic synthesis of β-alanine itself from precursors like L-aspartate is also a well-established green method. researchgate.net

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be readily modified to produce a variety of derivatives and analogs. These modifications are often undertaken to explore structure-activity relationships for various applications.

Ester derivatives, such as the methyl and ethyl esters, are common. These can be synthesized through standard Fischer esterification, where the carboxylic acid is reacted with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.

N-alkylation of the sulfonamide nitrogen can lead to further analogs. For example, the synthesis of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-propionic acid has been reported. sigmaaldrich.com This can be achieved by reacting this compound with a benzyl (B1604629) halide in the presence of a base.

Esterification Strategies (e.g., synthesis of ethyl and methyl esters)

The carboxylic acid group of this compound is a prime target for modification via esterification. This reaction is fundamental for creating derivatives with altered solubility, polarity, and reactivity. The methyl and ethyl esters are common targets in synthetic campaigns.

Research Findings: The methyl ester of this compound is a known compound available commercially. sigmaaldrich.com A general and effective method for synthesizing esters from related propionic acid derivatives involves the reaction of the parent acid with an excess of the desired alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). nih.gov This classic Fischer esterification is a reliable route to simple alkyl esters.

For instance, the synthesis of dimethyl ester 5 from 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid (4) was achieved using an excess of methanol with a catalytic quantity of sulfuric acid. nih.gov A similar principle applies to the tosylated compound. The synthesis of other esters, such as tert-butyl esters, is also relevant, as these are frequently used as protecting groups in peptide synthesis, with (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester being a commercially available example of a related structure. medchemexpress.com

Table 1: General Fischer Esterification Strategy

| Step | Reactants | Reagents/Conditions | Product |

|---|

Amide Formation and Peptide Mimicry Studies

The structural similarity of this compound to natural amino acids makes it an excellent candidate for creating peptidomimetics. Converting the carboxylic acid to an amide bond is a key step in building these larger, more complex molecules. These structures often mimic or inhibit protein-protein interactions.

Research Findings: Modern synthetic chemistry offers efficient one-pot methods for amide bond formation that circumvent the need for traditional, often wasteful, coupling reagents. escholarship.org One such green chemistry approach involves the in-situ formation of a thioester intermediate from the carboxylic acid. escholarship.org This thioester is then directly reacted with an amine to yield the desired amide, with carbon dioxide and a recoverable thiol as the only by-products. escholarship.org This method is particularly advantageous as it can be performed in aqueous media. escholarship.org

The core structure of a tosylated amino acid is a recurring motif in medicinal chemistry, serving as a backbone in various therapeutic candidates. mdpi.comresearchgate.net By forming amide bonds, these building blocks can be incorporated into peptide chains to study biological processes or to act as inhibitors.

Table 2: Representative One-Pot Amide Synthesis via Thioester Intermediate

| Step | Action | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Thioester Formation | This compound, DPDTC¹ | In-situ 2-pyridylthioester |

| 2 | Amide Coupling | Amine (R-NH₂) | Target Amide |

¹DPDTC = 2,2'-dipyridyl disulfide dithiocarbonate

Structural Modifications at the Sulfonyl and Propionic Acid Moieties

Modifying the peripheral groups of the core structure allows for fine-tuning of its physicochemical and biological properties. Both the aromatic ring of the tosyl group and the propionic acid backbone are viable sites for chemical alteration.

Research Findings: Sulfonyl Moiety: The toluene group of the sulfonyl moiety can be readily exchanged or substituted. For example, research into related compounds has led to the synthesis of analogues where the phenyl ring is substituted with a fluorine atom, as in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid. google.com Such modifications significantly alter the electronic character of the sulfonamide.

Propionic Acid Moiety: The propionic acid backbone can also be modified. Introducing substituents along the carbon chain is a common strategy. The aforementioned synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid demonstrates the addition of a methyl group at the C-2 position. google.com Furthermore, using different amino acid precursors, such as L-tyrosine, leads to more complex structures like 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyloxy)-phenyl]-propionic acid, which incorporates the core structure into a larger, functionalized framework. mdpi.comresearchgate.net

Table 3: Examples of Structural Modifications

| Moiety Modified | Parent Structure | Modification | Resulting Compound Example | Citation |

|---|---|---|---|---|

| Sulfonyl | Toluene-4-sulfonyl | Replacement of H with F on phenyl ring | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid | google.com |

| Propionic Acid | Propionic acid | Addition of a methyl group at C-2 | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid | google.com |

Synthesis of Hydroxylated Analogues (e.g., 2-hydroxy-3-(toluene-4-sulfonylamino)-propionic acid)

The introduction of hydroxyl groups can increase polarity and provide new hydrogen bonding sites, which can be crucial for biological activity. Syntheses can target hydroxylation at either the propionic acid chain or the aromatic ring.

Research Findings: A direct route to analogues hydroxylated on the propionic acid chain involves the reaction of a chlorohydrin with a sulfinate salt. For example, the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid is achieved by reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a salt of 4-fluorophenyl sulfinic acid. google.com This method efficiently installs both the sulfonyl group and the hydroxyl group in a single step.

Hydroxylation on the aromatic rings is also a common strategy. The synthesis of N-(4-hydroxyphenyl)-β-alanine derivatives can be accomplished through a Michael addition reaction between 4-aminophenol (B1666318) and acrylic acid or its esters. nih.gov Other complex hydroxylated analogues are derived from naturally occurring hydroxylated amino acids like L-tyrosine. mdpi.comresearchgate.netnih.gov

Table 4: Synthetic Pathway for a Hydroxylated Analogue

| Step | Reactants | Conditions | Product | Citation |

|---|

Chemical Reactivity and Mechanistic Investigations of 3 Toluene 4 Sulfonylamino Propionic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 3-(toluene-4-sulfonylamino)-propionic acid is a versatile handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reactions with organometallic reagents.

Esterification and Amidation Reactivity

The synthesis of esters and amides from this compound is a fundamental transformation. Esterification can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. The methyl and ethyl esters of this compound are commercially available, indicating the feasibility of these transformations. acs.orgacs.orgsigmaaldrich.com

Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol to furnish the corresponding ester.

Amidation reactions follow a similar logic. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to facilitate the formation of the amide bond. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene (B28343). researchgate.net This method offers a catalytic approach to amide synthesis under relatively neutral conditions. The general mechanism involves the activation of the carboxylic acid by the titanium catalyst, making it more susceptible to nucleophilic attack by the amine.

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Methanol, H+ | This compound methyl ester | Fischer-Speier esterification. |

| This compound | Ethanol, H+ | This compound ethyl ester | Fischer-Speier esterification. |

| This compound | Amine, TiF4 | N-substituted 3-(Toluene-4-sulfonylamino)-propionamide | Catalytic direct amidation. |

Decarboxylation Pathways and Derivatives

The decarboxylation of β-amino acids like this compound can be a challenging transformation. While the uncatalyzed reaction requires high temperatures, various catalytic methods have been developed for the decarboxylation of amino acids. nih.govstackexchange.com For N-tosylated β-amino acids, the reaction can be influenced by the stability of the resulting carbanion intermediate. The electron-withdrawing nature of the tosyl group can stabilize a negative charge on the adjacent nitrogen, but direct decarboxylation to form an ethylamine (B1201723) derivative is not a facile process under standard conditions.

In biosynthetic pathways, decarboxylation of amino acids is a common enzymatic process, often involving cofactors like pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov In a laboratory setting, radical-based decarboxylation methods, such as the Barton decarboxylation, could potentially be applied. This would involve the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical initiation to induce decarboxylation and formation of an alkyl radical, which can then be trapped.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is dominated by the acidic protons present in the molecule. Both the carboxylic acid proton and the sulfonamide N-H proton are highly acidic compared to the C-H bonds of the organometallic reagent. chemrxiv.org

Upon addition of a Grignard reagent, a rapid acid-base reaction will occur, leading to the deprotonation of both the carboxylic acid and the sulfonamide nitrogen. This consumes two equivalents of the organometallic reagent and generates the corresponding alkane and a magnesium salt of the dianion of this compound. chemrxiv.orglibretexts.org Further reaction at the carboxylate group is generally not observed under these conditions, as the carboxylate is a poor electrophile. To achieve addition to the carbonyl group, the carboxylic acid would first need to be converted to a more reactive derivative, such as an ester or an acyl chloride.

Reactions at the Sulfonylamino Moiety

The sulfonylamino group offers another site for chemical modification, primarily through reactions at the nitrogen atom and cleavage of the sulfonamide bond.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide in this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then participate in N-alkylation and N-acylation reactions. The acidity of the sulfonamide proton makes it amenable to deprotonation under relatively mild conditions.

Base-mediated alkylation of N-tosyl amino acids is a well-established method. monash.edu For example, treatment with a base like sodium hydroxide (B78521) or potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), can lead to the corresponding N-alkylated product. A derivative, 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid, has been reported, demonstrating the feasibility of N-benzylation. nih.gov Catalytic methods for the N-alkylation of unprotected amino acids with alcohols have also been developed, offering a more sustainable approach. nih.gov

N-acylation can be achieved by reacting the sulfonamide with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Base, Alkyl Halide | N-Alkyl-3-(toluene-4-sulfonylamino)-propionic acid | N-alkylation via deprotonation. |

| This compound | Base, Acyl Halide | N-Acyl-3-(toluene-4-sulfonylamino)-propionic acid | N-acylation via deprotonation. |

Hydrolysis and Cleavage of the Sulfonamide Linkage

The tosyl group is often employed as a protecting group for amines in organic synthesis, and its removal is a critical step. The sulfonamide bond in this compound is generally stable to many reaction conditions but can be cleaved under specific circumstances.

Reductive cleavage is a common method for deprotection. Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide can effectively cleave the N-S bond. chemrxiv.org Electrochemical methods have also been developed for the reductive cleavage of the tosyl group from N-tosyl amino acids, offering a mild alternative. acs.org

Photolytic cleavage of the sulfonamide bond has also been reported. nih.gov Irradiation with UV light can induce the breakdown of the sulfonamide, although side reactions such as decarboxylation may occur. nih.gov Furthermore, treatment with phenyldimethylsilyllithium has been shown to cleave toluene-p-sulfonamides of secondary amines. rsc.org

Acidic or basic hydrolysis of the sulfonamide bond is generally difficult and requires harsh conditions, which may not be compatible with other functional groups in the molecule. However, under forcing conditions, such as prolonged heating with a strong acid like HBr in acetic acid, cleavage can be achieved.

Oxidation and Reduction Processes Involving the Sulfonamide

The sulfonamide functional group within this compound is generally considered robust and stable under many reaction conditions. However, it can participate in oxidation and reduction processes under specific circumstances.

The oxidation of sulfonamides is a challenging transformation due to the high oxidation state of the sulfur atom. Electrochemical methods have been explored for the formation of sulfonamides through the oxidative coupling of amines and thiols, a process that highlights the electrochemical stability of the resulting sulfonamide bond under those specific oxidative conditions. acs.org The mechanism often involves the initial oxidation of the amine to a radical cation, which then reacts with a disulfide. acs.org Other oxidative processes targeting the sulfonamide group directly are not common in synthetic chemistry.

Conversely, the reduction of the sulfonamide group is a more frequently employed transformation, although it often requires harsh reducing agents. The nitrogen-sulfur bond can be cleaved under reductive conditions, which can be useful for deprotection strategies in organic synthesis. Common reagents for this purpose include strong reducing agents like lithium aluminum hydride or dissolving metal reductions (e.g., sodium in liquid ammonia).

Biodegradation studies of sulfonamides in environmental contexts have also indicated that they are more susceptible to degradation under anoxic (reducing) conditions compared to oxic (oxidizing) conditions, further supporting the general stability of the sulfonamide group towards oxidation and its susceptibility to reduction. nih.gov

Table 1: Summary of Redox Reactions of Sulfonamides

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Oxidation | Electrochemical (anodic) | Sulfonamide (formation) | Typically involves coupling of amines and thiols. acs.orgnih.gov |

| Reduction | Strong hydrides (e.g., LiAlH₄) | Amine and sulfinic acid | Common deprotection strategy. |

| Reduction | Dissolving metals (e.g., Na/NH₃) | Amine and thiol | Provides complete cleavage of the N-S bond. |

| Reduction | Iodine (in specific systems) | Sulfinamide | Observed in sterically hindered systems. rsc.org |

Reactivity of the Aromatic Ring

The aromatic ring of the toluene-4-sulfonyl group in this compound possesses its own distinct reactivity, primarily governed by the principles of electrophilic aromatic substitution and hydrogenation.

Electrophilic Aromatic Substitution Reactions

The toluene ring in the tosyl group is substituted with a methyl group and the sulfonylamino-propionic acid moiety. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonyl group is strongly deactivating and a meta-director. In this compound, the sulfonyl group is attached to the nitrogen atom, which is then connected to the propionic acid chain. The entire -SO₂NH(CH₂)₂COOH group attached to the ring at C4 will influence the substitution pattern.

The powerful electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic attack. The directing influence of the activating methyl group at C1 and the deactivating sulfonyl group at C4 are opposing. Therefore, electrophilic aromatic substitution on the tosyl ring of this molecule is generally difficult and not a common synthetic strategy. Any substitution would likely occur at the positions ortho to the activating methyl group (C2 and C6), but the reaction would be sluggish due to the overriding deactivating effect of the sulfonyl group.

Hydrogenation and Aromatic Ring Modifications

The aromatic ring of the tosyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a suitable catalyst, such as rhodium on carbon or ruthenium. The presence of the sulfonamide and carboxylic acid functionalities generally does not interfere with this transformation, although the specific reaction conditions would need to be optimized.

This modification can be a useful tool for altering the lipophilicity and three-dimensional structure of the molecule, which can be of interest in medicinal chemistry and materials science. The reduction of the aromatic ring removes the planarity and aromaticity, leading to a flexible saturated ring system.

Stereochemical Aspects of Reactions Involving this compound

While this compound itself is an achiral molecule, its derivatives, particularly those with substituents on the propionic acid backbone, can be chiral. The stereochemistry of these chiral analogues is a critical aspect of their synthesis and biological activity.

Chiral Pool Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure analogues of this compound can be achieved through the "chiral pool" approach. mdpi.comnih.gov This strategy utilizes readily available, enantiomerically pure starting materials, such as α- or β-amino acids. For example, starting from an enantiopure substituted β-amino acid, the corresponding chiral N-tosylated derivative can be prepared by reaction with p-toluenesulfonyl chloride. wikipedia.org

Alternatively, if a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers through a process called enantiomeric resolution. mdpi.com Common methods for resolution include:

Diastereomeric Salt Formation: The carboxylic acid functionality of the racemic mixture can be reacted with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govmdpi.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.

Table 2: Methods for Obtaining Enantiopure Chiral Analogues

| Method | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. mdpi.comnih.gov | Synthesis from (R)- or (S)-β-phenylalanine. |

| Enantiomeric Resolution | Separation of a racemic mixture into its enantiomers. mdpi.com | Fractional crystallization of diastereomeric salts or chiral HPLC. nih.govmdpi.com |

Asymmetric Synthesis Approaches for Chiral Analogues

Asymmetric synthesis provides a more direct route to enantiomerically pure chiral analogues of this compound. These methods involve the creation of the desired stereocenter in a controlled manner. Several strategies can be employed:

Asymmetric Alkylation: A key approach involves the diastereoselective alkylation of a chiral enolate. For instance, a chiral oxazolidinone can be used as a chiral auxiliary attached to a suitable precursor, directing the stereochemical outcome of an alkylation reaction to build the desired substituted propionic acid backbone. nih.gov

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for creating chiral centers. Asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst, can produce enantiomerically enriched β-amino esters, which can then be tosylated.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a dehydro-β-amino acid derivative using a chiral catalyst can yield the desired chiral N-tosylated β-amino acid.

Use of Chiral Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) have been used for the asymmetric synthesis of various α-amino acids. beilstein-journals.orgysu.am This methodology can be adapted for the synthesis of chiral β-amino acid derivatives, which are precursors to the target compounds.

These asymmetric strategies are often highly efficient and provide excellent stereocontrol, making them valuable tools for accessing specific enantiomers of chiral this compound analogues for various applications.

Spectroscopic and Structural Elucidation Techniques for 3 Toluene 4 Sulfonylamino Propionic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 3-(Toluene-4-sulfonylamino)-propionic acid, one would expect to observe distinct signals corresponding to the different types of protons. The aromatic protons of the toluene (B28343) ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons of the tosyl group would present as a singlet around δ 2.4 ppm. The protons of the propionic acid backbone would consist of two methylene (B1212753) groups (-CH₂-), appearing as triplets due to coupling with each other, and a proton on the nitrogen of the sulfonamide. The carboxylic acid proton would likely be a broad singlet at a higher chemical shift.

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would be expected to show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), four distinct signals for the aromatic carbons of the tosyl group, and signals for the two methylene carbons of the propionic acid chain and the methyl carbon of the tosyl group.

However, a thorough search of scientific databases reveals no specific, experimentally determined ¹H or ¹³C NMR data for this compound. While spectra for the parent compound, propionic acid, are known, the presence of the bulky and electronically influential toluenesulfonylamino group would significantly alter the chemical shifts, rendering a direct comparison uninformative.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₃NO₄S), the expected molecular weight is approximately 243.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Key fragmentation pathways would likely involve the cleavage of the bond between the sulfur and nitrogen atoms, leading to the formation of a toluenesulfonyl cation (m/z 155) and a fragment corresponding to the β-alanine portion. Other fragmentations could include the loss of the carboxyl group (-COOH) or cleavage of the propionic acid chain. Without experimental data, a definitive fragmentation pattern cannot be established.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide (around 3300 cm⁻¹), the S=O stretches of the sulfonyl group (typically two bands around 1350 and 1160 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. While spectra for p-toluenesulfonic acid and propanoic acid are available, a dedicated spectrum for the title compound is needed for accurate analysis. nih.govdocbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring. However, no specific Raman spectral data for this compound could be located in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal the precise conformation of the molecule and how the molecules pack in the crystal lattice, likely involving hydrogen bonding through the carboxylic acid and sulfonamide groups.

While a crystal structure for a related compound, 3-((3-nitrophenyl)sulfonamido)propanoic acid co-crystallized with 4,4′-bipyridine, has been reported, this information cannot be directly extrapolated to the title compound due to the different substituent on the phenyl ring and the presence of a co-former molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The toluene portion of the this compound molecule contains a π-electron system and would be expected to absorb UV light. The primary absorption would likely be due to the π → π* transitions of the benzene (B151609) ring, typically observed below 300 nm. The presence of the sulfonylamino and carboxylic acid groups may cause a slight shift in the absorption maximum (λ_max) compared to toluene itself. No experimental UV-Vis spectra for this compound have been found in the available literature.

Biological Activities and Mechanistic Insights of 3 Toluene 4 Sulfonylamino Propionic Acid and Its Analogues

Identification and Validation of Biological Targets

The biological targets of 3-(Toluene-4-sulfonylamino)-propionic acid analogues are diverse and depend on the specific structural modifications of the parent scaffold. Research has identified several key targets, primarily in the realms of microbiology and oncology.

For antimicrobial applications, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to be effective against a range of multidrug-resistant bacterial and fungal pathogens. These pathogens include clinically significant species such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species, including Candida auris researchgate.netnih.govdntb.gov.uanih.govmatilda.science. The primary molecular targets for these amino acid derivatives in pathogenic microorganisms are believed to be enzymes involved in the synthesis of crucial cell wall components like peptidoglycan researchgate.net.

In the context of cancer, analogues of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, N-aryl-β-alanine derivatives have demonstrated anticancer activity in in vitro models of triple-negative breast cancer and glioblastoma nih.gov. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified their potential to reduce the viability of non-small cell lung cancer cells (A549) mdpi.comdebuglies.comresearchgate.net. The anticancer activity of these compounds is thought to be linked to the modulation of oxidative stress pathways within cancer cells mdpi.comdebuglies.com.

Furthermore, a distinct class of analogues, sulfonylated amino acid hydroxamates , has been identified as potent inhibitors of metalloproteinases, specifically Clostridium histolyticum collagenase nih.gov. This enzyme is a zinc-dependent protease that plays a crucial role in the degradation of the extracellular matrix.

Detailed Mechanistic Studies of Observed Biological Effects

The mechanisms through which these analogues exert their biological effects are multifaceted and are the subject of ongoing research.

The anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives appear to be linked to their ability to modulate oxidative stress mdpi.comdebuglies.com. The phenolic hydroxyl group in these compounds can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. Concurrently, the adjacent amino group can enhance the electron-donating capacity, which helps to stabilize the resulting phenoxyl radical. This antioxidant activity may contribute to the selective cytotoxicity observed against cancer cells and the suppression of cancer cell migration mdpi.comresearchgate.net. Some N-aryl-β-alanine derivatives have been shown to reduce the growth of 3D cultures of breast cancer and glioblastoma cells and inhibit colony formation nih.gov.

In the case of sulfonylated amino acid hydroxamates as collagenase inhibitors, the mechanism of action is more direct. These molecules act as inhibitors by chelating the essential zinc ion in the active site of the metalloproteinase. The hydroxamate group is a potent metal-binding moiety that interacts with the catalytic zinc ion, thereby blocking the enzyme's activity nih.gov. Computational studies have further elucidated this interaction, showing that these inhibitors form bidentate coordination bonds with the zinc cation through the sulfonyl oxygen and the ionized hydroxamate nitrogen atoms nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of these analogues.

For the antimicrobial 3-((4-hydroxyphenyl)amino)propanoic acid derivatives , the nature of the substituents on the aromatic ring and modifications to the propanoic acid side chain significantly influence their potency and spectrum of activity. For instance, the introduction of hydrazone moieties containing heterocyclic substituents has been shown to yield compounds with the most potent and broad-spectrum antimicrobial activity nih.govnih.govmatilda.science.

| Compound Series | Key Structural Features | Observed Antimicrobial Activity |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Presence of heterocyclic substituents on the hydrazone moiety | Potent and broad-spectrum activity against MRSA, VRE, and drug-resistant Candida species |

In the realm of anticancer activity, SAR studies on N-aryl-β-alanine derivatives have revealed that the presence of electron-withdrawing groups on the aryl ring can enhance cytotoxicity against cancer cells. Specifically, derivatives with bis(N'-(4-bromobenzylidene) fragments have shown exclusive cytotoxicity to cancer cells. The most active compounds against both breast cancer and glioblastoma cell lines were those containing electron-withdrawing 4-bromophenyl or 4-chlorophenyl moieties, along with a halogen (chlorine, bromine, or iodine) in the para position of a phenyl ring nih.gov. For the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives , the presence of a 2-furyl substituent was identified as being beneficial for anticancer activity against non-small cell lung cancer cells debuglies.com.

| Compound Series | Key Structural Features | Observed Anticancer Activity |

|---|---|---|

| N-aryl-β-alanine dihydrazones | Electron-withdrawing groups (e.g., 4-Br, 4-Cl) on the aryl rings | Enhanced cytotoxicity against triple-negative breast cancer and glioblastoma cells |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Presence of a 2-furyl substituent | Activity against non-small cell lung cancer cells (A549) |

For the sulfonylated amino acid hydroxamate inhibitors of Clostridium histolyticum collagenase, SAR studies have highlighted the importance of hydrophobic moieties. To achieve tight binding to the enzyme, these inhibitors must incorporate hydrophobic groups at specific subsites of the enzyme's active site. The substitution pattern at the sulfonamido moiety is a key determinant of inhibitory activity, with pentafluorophenylsulfonyl and protected-aminophenylsulfonyl groups leading to some of the most potent inhibitors nih.govnih.gov.

In Vitro Biological Evaluation Methodologies and Assays

A variety of in vitro assays are employed to characterize the biological activities of these compounds.

The antimicrobial activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is typically assessed using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal pathogens nih.govnih.govmatilda.science. These panels often include multidrug-resistant strains to evaluate the potential of the compounds to overcome existing resistance mechanisms.

For the evaluation of anticancer activity , a common initial screening method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability researchgate.net. This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). Further in vitro characterization can include cell migration assays, such as the scratch assay, to assess the potential of the compounds to inhibit metastasis researchgate.net. Three-dimensional (3D) cell culture models, like spheroids, are also utilized to better mimic the in vivo tumor microenvironment nih.govmdpi.com.

The inhibitory activity of sulfonylated amino acid hydroxamates against collagenase is evaluated using enzyme inhibition assays. These assays measure the rate of collagen degradation by the enzyme in the presence and absence of the inhibitor.

In Vivo Biological Evaluation Approaches

While in vitro studies provide valuable initial data, in vivo evaluation is essential to assess the therapeutic potential of these compounds in a whole-organism context. However, publicly available in vivo efficacy data for the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is limited.

In general, the in vivo evaluation of novel antimicrobial agents often involves animal models of infection. For example, mice can be infected with a specific pathogen, and the efficacy of the test compound is then evaluated by monitoring survival rates and bacterial or fungal burden in target organs mdpi.comnih.gov.

For anticancer compounds , in vivo evaluation typically utilizes xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time. Body weight of the animals is also tracked as a measure of systemic toxicity mdpi.com. Although specific in vivo studies for the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are not widely reported, in silico ADME (absorption, distribution, metabolism, and excretion) predictions, such as the "boiled-egg" model, have been used to estimate their potential pharmacokinetic properties and blood-brain barrier permeability researchgate.net.

Potential as a Scaffold for Pharmacological Research and Development

The 3-(arylsulfonylamino)-propionic acid scaffold and its close analogues represent a promising and versatile platform for the discovery and development of new therapeutic agents. The demonstrated antimicrobial and anticancer activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives highlight the potential of this structural motif in addressing significant unmet medical needs, particularly in the context of multidrug resistance and oncology nih.govnih.govmatilda.science.

The synthetic tractability of this scaffold allows for the generation of diverse chemical libraries with a wide range of substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The ability to incorporate various aromatic and heterocyclic moieties provides a rich chemical space for exploration in medicinal chemistry programs nih.gov.

Furthermore, the identification of sulfonylated amino acid derivatives as potent enzyme inhibitors underscores the broader applicability of this scaffold in targeting specific proteins involved in disease pathogenesis. The development of selective inhibitors for enzymes like bacterial collagenases could lead to novel anti-infective strategies that target virulence factors rather than bacterial viability, potentially reducing the selective pressure for resistance development.

Applications in Catalysis and Materials Science

Role as a Ligand or Organocatalyst Precursor in Organic Transformations

The presence of both a carboxylic acid and a sulfonamide N-H group allows 3-(Toluene-4-sulfonylamino)-propionic acid to function as a bidentate or monodentate ligand for various metal centers. The coordination of such N-tosylated amino acid ligands to transition metals can generate catalysts for a range of organic transformations. While specific studies focusing on this exact molecule are limited, research on similar N-tosylated amino acids demonstrates their utility in catalysis. For instance, N-tosylated amino acids have been used to form complexes with metals like copper and palladium to catalyze reactions such as C-H functionalization and cross-coupling reactions. mdpi.com The tosyl group can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.

The potential of this compound as a precursor for organocatalysts is also noteworthy. The amino acid scaffold can be modified to create more complex chiral catalysts for asymmetric synthesis. For example, N-tosylated amino acids can be reduced to their corresponding amino alcohols, which are valuable precursors for chiral ligands and auxiliaries. nih.gov

Table 1: Potential Catalytic Applications of Metal Complexes with N-Tosyl-β-alanine Ligands (Hypothetical)

| Catalytic Reaction | Metal Center | Potential Advantages |

| Asymmetric Aldol Reaction | Cu(II) | Enhanced stereoselectivity due to the chiral environment provided by the ligand. |

| Suzuki-Miyaura Cross-Coupling | Pd(II) | Increased catalyst stability and turnover number. |

| C-H Activation/Functionalization | Rh(III) | Directed C-H activation facilitated by the coordinating groups of the ligand. |

| Asymmetric Hydrogenation | Ru(II) | Tunable ligand backbone for optimizing enantioselectivity. |

Incorporation into Functional Polymeric Materials

The bifunctional nature of this compound makes it a suitable monomer or functionalizing agent for the synthesis of advanced polymeric materials. nih.govbeilstein-journals.org The carboxylic acid group can be polymerized with diols or diamines to form polyesters or polyamides, respectively, while the tosyl group remains as a pendant functional group along the polymer chain. These tosyl groups can serve as sites for further chemical modification, allowing for the tuning of the polymer's properties.

While direct polymerization of this compound is not extensively reported, the incorporation of similar N-substituted β-alanines, known as poly(β-peptoid)s, has been explored. nih.govresearchgate.net These polymers are peptidomimetic and can exhibit interesting biological and physicochemical properties. The living polymerization of N-substituted β-alanine N-carboxyanhydrides has been shown to produce well-defined block copolymers with potential applications as biomaterials. nih.gov

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Property | Potential Application |

| Polyester | Enhanced thermal stability | High-performance plastics |

| Polyamide | Increased hydrophilicity | Biocompatible materials, drug delivery |

| Functionalized Polystyrene | Sites for further reaction | Scavenging resins, solid-phase synthesis |

| Poly(β-peptoid) | Peptidomimetic structure | Biomaterials, tissue engineering |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the carboxylic acid and sulfonamide groups) and π-π stacking (via the aromatic tosyl group), makes it a promising candidate for the construction of supramolecular assemblies. nih.gov The self-assembly of amino acids and their derivatives can lead to the formation of well-ordered nanostructures, including fibers, tapes, and vesicles. nih.govnih.gov

Utility in Biosensors and Sensing Technologies

The development of biosensors for the detection of amino acids is a significant area of research, as abnormal amino acid levels can be indicative of various diseases. nih.govmdpi.comresearchgate.net While the direct use of this compound in biosensors has not been reported, its structural motifs suggest potential utility in this field. The aromatic ring and the amino acid backbone could be recognized by specific enzymes or synthetic receptors.

Furthermore, the molecule could be used to functionalize electrode surfaces for electrochemical sensing. The tosyl group could provide a site for immobilization onto a sensor substrate, while the carboxylic acid and amino groups could interact with the target analyte. The development of molecularly imprinted polymers (MIPs) for the selective recognition of amino acids is an active area of research, and this compound could potentially serve as a template molecule for the creation of MIP-based sensors. mdpi.com

Computational Chemistry and Theoretical Modeling of 3 Toluene 4 Sulfonylamino Propionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-(Toluene-4-sulfonylamino)-propionic acid. These calculations can provide a wealth of information about the molecule's properties.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | This reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the sulfonamide group and the carboxylic acid group are expected to be key sites for chemical reactions. |

| Electrostatic Potential (ESP) Maps | ESP maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Calculating the partial charges on each atom helps in understanding the polarity of bonds and the overall dipole moment of the molecule, which influences its solubility and intermolecular interactions. |

Research on similar arylsulfonylamino acids often employs DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the molecular geometry and calculate these electronic parameters. researchgate.net These studies help in rationalizing the acidic and basic properties of the molecule, with the carboxylic acid moiety acting as a proton donor and the sulfonamide nitrogen and oxygen atoms potentially acting as proton acceptors. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the propionic acid chain and the rotational freedom around the sulfur-nitrogen bond in this compound lead to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool to explore these different conformations and understand the molecule's dynamic behavior. nih.gov

Insights from Molecular Dynamics Simulations:

Conformational Preferences: MD simulations can identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). This is crucial as the biological activity of a molecule is often tied to a specific conformation. nih.gov

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the sulfonamide and the O-H of the carboxylic acid) and acceptors (the sulfonyl and carbonyl oxygens) suggests the possibility of intramolecular hydrogen bonds, which can stabilize certain conformations. MD simulations can quantify the occurrence and lifetime of these bonds.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can provide insights into how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding with water, which influences solubility.

Studies on the conformation of amino acids and tosyl compounds have shown that the side group conformations are influenced by a combination of steric and electronic effects. nih.govcapes.gov.br For this compound, the orientation of the tolyl group relative to the propionic acid chain would be a key conformational feature to investigate.

Docking Studies for Ligand-Target Interactions in Biological Contexts

Given the prevalence of sulfonamides in medicinal chemistry, understanding how this compound might interact with biological targets is of significant interest. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov

Hypothetical Docking Study Results:

A hypothetical docking study of this compound against a target protein, for instance, a bacterial enzyme like dihydropteroate (B1496061) synthase (DHPS), could yield the following types of data: nih.gov

| Parameter | Description |

| Binding Energy/Docking Score (kcal/mol) | A lower value indicates a more favorable binding interaction. |

| Hydrogen Bond Interactions | Identifies specific amino acid residues in the target's active site that form hydrogen bonds with the ligand. The sulfonamide and carboxylic acid groups would be key in forming these interactions. |

| Hydrophobic Interactions | Shows interactions between the aromatic tolyl group of the ligand and nonpolar residues in the binding pocket. |

| Electrostatic Interactions | Highlights interactions between charged or polar groups on the ligand and the receptor. |

Numerous studies have reported the successful use of molecular docking to predict the binding modes of sulfonamide derivatives with various enzymes, such as carbonic anhydrases and bacterial receptors. nih.govresearchgate.net These studies often reveal that the sulfonamide moiety is crucial for anchoring the ligand in the active site.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. nih.gov

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Information |

| Infrared (IR) Spectroscopy | The vibrational frequencies corresponding to key functional groups, such as the S=O and C=O stretching vibrations, and the N-H and O-H stretching frequencies, can be calculated. This can aid in the interpretation of experimental IR spectra. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts (¹H and ¹³C) for each atom in the molecule can be predicted. spectrabase.comchemicalbook.comchemicalbook.com This is highly valuable for structural elucidation and for confirming the synthesis of the compound. |

| UV-Vis Spectroscopy | The electronic transitions and the corresponding absorption wavelengths can be calculated to predict the UV-Vis spectrum. nih.gov |

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov Discrepancies between predicted and experimental spectra can often be rationalized by considering environmental effects, such as solvent interactions and hydrogen bonding, which may not be fully captured in the gas-phase calculations.

Reaction Pathway and Transition State Analysis

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the transition states and intermediates. rsc.orgsmu.edu

Applications in Reaction Mechanism Studies:

Esterification/Amidation: The reaction of the carboxylic acid group can be studied to understand the energy barriers and intermediates involved in forming esters or amides.

Deprotonation/Protonation: The acidity of the carboxylic acid and the N-H proton of the sulfonamide can be computationally evaluated by calculating the energies of the corresponding conjugate bases. youtube.com

Decomposition Pathways: The thermal stability of the molecule can be investigated by exploring potential decomposition pathways and their associated activation energies. nih.gov

By locating the transition state structures and calculating the activation energies, computational chemists can provide detailed insights into the kinetics and thermodynamics of various reactions, guiding synthetic efforts and providing a deeper understanding of the compound's chemical behavior. chemrxiv.orgrsc.org

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Strategies

The synthesis of N-tosylated amino acids is a well-established field in organic chemistry. prepchem.comresearchgate.net Typically, the synthesis involves the reaction of the parent amino acid with p-toluenesulfonyl chloride in the presence of a base. prepchem.com Future research in this area could focus on several key aspects to improve efficiency, sustainability, and cost-effectiveness.

One promising direction is the development of one-pot synthesis procedures that minimize purification steps and reduce solvent waste. For instance, procedures that combine tosylation and subsequent reactions in a single vessel are highly desirable. nih.gov The exploration of alternative, more environmentally friendly solvents and catalysts is another critical area. While traditional methods may use chlorinated solvents and strong bases, future strategies could employ greener alternatives like water or ionic liquids, and milder, more selective catalysts.

Furthermore, the optimization of reaction conditions using high-throughput screening and automated synthesis platforms could rapidly identify more efficient protocols. This would involve systematically varying parameters such as temperature, reaction time, and stoichiometry to maximize yield and purity. The development of scalable and cost-effective synthetic routes is paramount for the potential industrial application of 3-(Toluene-4-sulfonylamino)-propionic acid and its derivatives.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the specific biological activities of this compound are not extensively documented, the broader class of sulfonamides and propionic acid derivatives exhibit a wide range of pharmacological effects. This suggests that the title compound could be a valuable scaffold for the discovery of new therapeutic agents.

Future research should involve comprehensive biological screening of this compound and a library of its derivatives against various biological targets. Aryl propionic acid derivatives are known for their anti-inflammatory, analgesic, anticancer, and anticonvulsant activities. nih.gov Similarly, sulfonamides are a well-known class of antimicrobial agents. ijrps.com Therefore, screening for these activities would be a logical starting point. For example, studies on alanine-derived p-toluenesulfonamide (B41071) analogs have shown promising antimicrobial and antioxidant properties, as well as in silico potential as antitrypanosomal and antimalarial agents. ijrps.com

Moreover, the structural similarity to β-alanine, a non-proteinogenic amino acid, suggests potential interactions with metabolic pathways. mmsl.cznih.gov Investigations into its role as an enzyme inhibitor or a modulator of cellular signaling pathways could uncover novel therapeutic applications. The synthesis of derivatives with varied substituents on the aromatic ring and the propionic acid backbone could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

Design and Synthesis of Advanced Materials Based on the this compound Scaffold

The unique structural features of this compound make it an interesting building block for the creation of advanced materials with tailored properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl and carboxyl groups), along with the aromatic ring, allows for the formation of well-defined supramolecular structures.

Future research could explore the use of this scaffold in the development of novel biomaterials. For instance, sulfonated molecules have shown promise in tissue engineering and as drug delivery vehicles. mdpi.com The carboxylic acid group can be readily modified to attach the molecule to polymer backbones or other surfaces, creating materials with specific functionalities. The tosyl group can influence the material's hydrophobicity and thermal stability.

The synthesis of polymers and hydrogels incorporating the this compound moiety could lead to materials with applications in controlled drug release, medical implants, and biosensors. The ability of the molecule to participate in self-assembly could also be harnessed to create nanomaterials with unique optical or electronic properties.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govhanyang.ac.kr These computational tools can be powerfully applied to accelerate the exploration of the chemical space around the this compound scaffold.

Future research should focus on developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel derivatives. By training ML algorithms on experimental data from a library of synthesized compounds, it would be possible to identify key structural features that correlate with desired therapeutic effects. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

AI can also be employed to optimize synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. hanyang.ac.kr Generative models can design novel derivatives of this compound with desired physicochemical properties, such as improved solubility or membrane permeability, which are crucial for drug development.

Investigations into Environmental Fate and Degradation Pathways (if relevant for industrial applications)

Should this compound or its derivatives find widespread industrial application, understanding their environmental fate and degradation pathways will be crucial. The presence of a sulfonyl group, which is common in many commercial chemicals, raises questions about its persistence and potential for bioaccumulation.

Future research in this area would involve standardized biodegradability tests to determine the rate and extent of its breakdown by microorganisms in soil and water. orgsyn.org Studies could investigate the metabolic pathways involved in its degradation and identify the resulting transformation products. The potential for the compound to be damaged by environmental factors such as nitrogen dioxide in polluted air could also be explored. nih.gov

Computational models can also be used to predict the environmental properties of the compound, such as its water solubility, octanol-water partition coefficient, and potential for adsorption to soil particles. This information is vital for conducting a thorough environmental risk assessment and ensuring the sustainable use of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic methods for 3-(Toluene-4-sulfonylamino)-propionic acid, and how do reaction conditions influence yield?

- The compound is synthesized via sulfonylation of 3-aminopropionic acid using toluene-4-sulfonyl chloride. Key variables include pH control (to avoid hydrolysis of the sulfonyl chloride) and stoichiometric ratios. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for minimizing side reactions. Post-synthesis purification often involves recrystallization or column chromatography .

- Methodological Insight : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- X-ray crystallography (using SHELX programs ) resolves the sulfonamide group's conformation and hydrogen-bonding networks. NMR (¹H/¹³C) identifies key signals: δ 1.8–2.1 ppm (propionic acid CH₂), δ 7.3–7.8 ppm (toluene aromatic protons), and δ 10.2 ppm (sulfonamide NH). FT-IR confirms S=O stretches (~1350 cm⁻¹) and carboxylic acid O-H (~2500 cm⁻¹) .

Q. What are the compound's primary applications as a building block in organic synthesis?

- It serves as a precursor for heterocyclic compounds (e.g., imidazole derivatives) via nucleophilic substitution at the sulfonamide group. For example, coupling with 3H-imidazol-4-yl groups generates bioactive intermediates . Its carboxylic acid moiety enables peptide coupling or esterification for prodrug development .

Advanced Research Questions

Q. How can copper-mediated C–S bond formation be optimized to synthesize derivatives of this compound?

- Adapt protocols from analogous arylthio-propionic acid syntheses (): Use Cu₂O (10 mol%) in pyridine at 110°C. Vary aryl iodide substrates (electron-deficient groups improve reactivity) and reaction time (12–24 hr). Isolate products via acid-base extraction (NaOH/HCl) .

- Data Contradiction Note : While Cu(I) catalysts typically enhance C–S coupling, overuse (>15 mol%) may lead to byproducts (e.g., disulfides). Validate purity with LC-MS .

Q. What strategies mitigate decomposition of this compound during storage or reaction?

- Stabilize the sulfonamide group by storing the compound under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture. During reactions, use buffered conditions (pH 6–8) to prevent acid-catalyzed hydrolysis .

Q. How does stereochemistry at the propionic acid chain impact biological activity in derivatives?

- Enantiomeric resolution (e.g., chiral HPLC with amylose-based columns) separates R/S configurations. Comparative assays (e.g., enzyme inhibition) reveal that the R-enantiomer often shows higher affinity due to optimal hydrogen bonding with active sites, as seen in related sulfonamide drugs .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for sulfonamide derivatives of this compound?

- Core modifications : (a) Vary toluene substituents (e.g., electron-withdrawing groups for enhanced stability), (b) Replace propionic acid with ester/amide groups to modulate lipophilicity. Use in vitro assays (e.g., MAO inhibition ) to correlate substituents with IC₅₀ values. Statistical tools like PCA analyze multidimensional SAR data .

Q. What computational methods predict the compound's reactivity in nucleophilic substitution reactions?

- DFT calculations (B3LYP/6-31G*) model transition states for sulfonamide displacement. Solvent effects (PCM model) refine energy barriers. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.